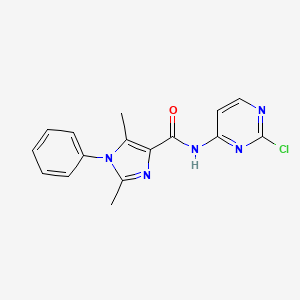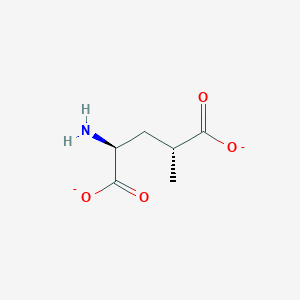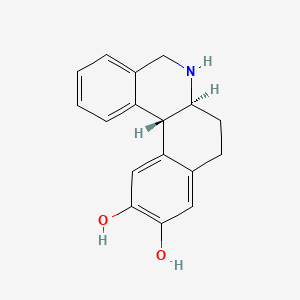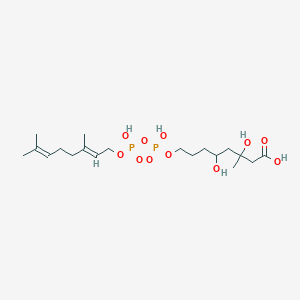![molecular formula C14H14ClN4O8P B10771145 [2-[(2-Chloro-5-nitrophenyl)diazenyl]-5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B10771145.png)
[2-[(2-Chloro-5-nitrophenyl)diazenyl]-5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It exhibits significant selectivity over P2Y1 and P2Y12 receptors . This compound is primarily used in scientific research to study purinergic signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRS2211 involves the derivatization of pyridoxal phosphate. The key steps include the azo coupling of 2-chloro-5-nitroaniline with pyridoxal phosphate, followed by phosphorylation and subsequent purification . The reaction conditions typically involve controlled temperatures and pH to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for MRS2211 are not widely documented, the synthesis generally follows the laboratory-scale procedures with scaling adjustments. The process involves large-scale reactors and purification systems to handle the increased volume and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
MRS2211 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products
Oxidation: The major product is the corresponding quinone derivative.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used, such as methoxy or cyano derivatives.
Scientific Research Applications
MRS2211 is extensively used in scientific research, particularly in the following fields:
Chemistry: It is used to study the chemical properties and reactivity of purinergic receptor antagonists.
Biology: MRS2211 helps in understanding the role of P2Y13 receptors in cellular signaling and function.
Medicine: It is used in pharmacological studies to explore potential therapeutic targets for diseases involving purinergic signaling.
Mechanism of Action
MRS2211 exerts its effects by competitively binding to the P2Y13 receptor, thereby inhibiting the receptor’s interaction with its natural ligand, adenosine diphosphate (ADP). This inhibition disrupts the downstream signaling pathways mediated by the P2Y13 receptor, affecting various cellular processes such as cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
MRS2179: Another P2Y receptor antagonist with selectivity for P2Y1 receptors.
MRS2365: A selective agonist for P2Y1 receptors.
MRS2500: A potent and selective antagonist for P2Y1 receptors.
Uniqueness of MRS2211
MRS2211 is unique due to its high selectivity for the P2Y13 receptor, which is over 20-fold greater than its selectivity for P2Y1 and P2Y12 receptors . This makes it a valuable tool for studying the specific functions and signaling pathways associated with the P2Y13 receptor.
Properties
Molecular Formula |
C14H14ClN4O8P |
|---|---|
Molecular Weight |
432.71 g/mol |
IUPAC Name |
[2-[(2-chloro-5-nitrophenyl)diazenyl]-5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C14H14ClN4O8P/c1-7-13(21)9(5-20)10(6-27-28(24,25)26)14(16-7)18-17-12-4-8(19(22)23)2-3-11(12)15/h2-4,20-21H,5-6H2,1H3,(H2,24,25,26) |
InChI Key |
RYOZMXBRDOGYMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)COP(=O)(O)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromo-5-[3-(pyridin-4-yl)phenyl]-1,2,3,4-tetrahydro-1,6-benzodiazocin-2-one](/img/structure/B10771066.png)
![Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt](/img/structure/B10771072.png)

![rac-3-(4-isopropylphenyl)-7-methyl-N-(1-phenoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10771075.png)

![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide](/img/structure/B10771081.png)



![5-methyl-N-(4-morpholin-4-ylphenyl)-4-oxo-8-[4-(tritritiomethyl)piperazin-1-yl]chromene-2-carboxamide](/img/structure/B10771099.png)
![[3H]robalzotan](/img/structure/B10771105.png)
![3-[4-(1,3-Benzothiazol-2-yl)phenyl]-octahydropyrido[2,1-c]morpholin-3-ol](/img/structure/B10771118.png)
![8-[[4-Fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B10771125.png)
